1-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-4-carboxylic acid
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Overview
Description
1-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-4-carboxylic acid is a complex organic compound with a unique structure that combines elements of furochromen and piperidine carboxylic acid
Preparation Methods
The synthesis of 1-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-4-carboxylic acid involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems, to optimize the production process and reduce costs.
Chemical Reactions Analysis
1-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides .
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 1-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-4-carboxylic acid include other furochromen derivatives and piperidine carboxylic acids. These compounds share structural similarities but may differ in their functional groups or overall molecular architecture. The uniqueness of this compound lies in its specific combination of the furochromen and piperidine carboxylic acid moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C25H29NO6 |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
1-[2-(3-tert-butyl-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C25H29NO6/c1-13-16-10-18-19(25(3,4)5)12-31-21(18)14(2)22(16)32-24(30)17(13)11-20(27)26-8-6-15(7-9-26)23(28)29/h10,12,15H,6-9,11H2,1-5H3,(H,28,29) |
InChI Key |
BPFBZNTZMXYZSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C(C)(C)C)C)CC(=O)N4CCC(CC4)C(=O)O |
Origin of Product |
United States |
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